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Abstract
This document provides a detailed protocol for quantifying the antiviral activity of JNJ-632, a

potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM), using quantitative

polymerase chain reaction (qPCR). JNJ-632 exhibits a dual mechanism of action by not only

inhibiting viral replication but also preventing the formation of covalently closed circular DNA

(cccDNA), the stable episomal form of the viral genome responsible for viral persistence.[1][2]

The protocols outlined below describe methods to quantify both total HBV DNA and cccDNA

levels in cell culture models, enabling a comprehensive assessment of JNJ-632's efficacy.

Introduction to JNJ-632
JNJ-632 is a member of the sulfamoylbenzamide class of HBV capsid assembly modulators.[3]

It accelerates the assembly of HBV core protein (HBc) into capsids, but in doing so, prevents

the encapsidation of the viral polymerase and pregenomic RNA (pgRNA), thereby blocking the

formation of new infectious virus particles.[1][2] Crucially, when administered at the time of

infection, JNJ-632 also inhibits the establishment of the cccDNA pool in the nucleus of

hepatocytes.[1][2] This dual action makes it a promising candidate for achieving a functional

cure for chronic hepatitis B. The antiviral potency of JNJ-632 can be quantified by measuring

the reduction in viral nucleic acids, for which qPCR is a highly sensitive and specific method.
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Data Presentation
The antiviral activity of JNJ-632 is typically expressed as the 50% effective concentration

(EC50), which is the concentration of the compound that inhibits 50% of the viral replication or

cccDNA formation.

Cell Line Target EC50 (nM) Genotype Reference

HepG2.2.15 Total HBV DNA 121 (mean) D [4]

Primary Human

Hepatocytes
Total HBV DNA 101 A [4]

Primary Human

Hepatocytes
Total HBV DNA 240 B [4]

Primary Human

Hepatocytes
Total HBV DNA 119 C [4]

Primary Human

Hepatocytes
Total HBV DNA 200 D [4]

HepG2.117 Total HBV DNA 415 (median) Not Specified [5]

Experimental Protocols
Cell Culture and JNJ-632 Treatment
This protocol is designed for the HepG2.2.15 cell line, which stably replicates HBV.

Materials:

HepG2.2.15 cells

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 (for selection)

JNJ-632 (dissolved in DMSO)

Cell culture plates (24-well or 96-well)

Procedure:
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Seed HepG2.2.15 cells in a 24-well plate at a density that allows for logarithmic growth for

the duration of the experiment.

Allow cells to adhere overnight.

Prepare serial dilutions of JNJ-632 in cell culture medium. It is recommended to use a 3-fold

or 4-fold dilution series to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).

Include a DMSO-only vehicle control.

Remove the old medium from the cells and add the medium containing the different

concentrations of JNJ-632.

Incubate the cells for 4 days at 37°C in a 5% CO2 atmosphere.[4]

DNA Extraction
Materials:

Lysis buffer (e.g., containing proteinase K and detergents)

DNA extraction kit (e.g., QIAamp DNA Mini Kit) or a validated in-house method.

Procedure:

After the 4-day incubation, harvest the cells. For intracellular DNA, wash the cells with PBS

and then lyse them directly in the wells.

For extracellular DNA, collect the cell culture supernatant.

Extract total DNA from the cell lysates (for intracellular HBV DNA and cccDNA) or the

supernatant (for extracellular HBV DNA) according to the manufacturer's protocol of the

chosen DNA extraction kit.

Elute the DNA in an appropriate buffer (e.g., nuclease-free water or elution buffer provided

with the kit).

Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
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T5 Exonuclease Digestion for cccDNA Quantification
To specifically quantify cccDNA, it is essential to remove other forms of viral DNA, particularly

the abundant relaxed circular DNA (rcDNA). T5 exonuclease efficiently degrades linear and

nicked circular DNA, leaving the covalently closed circular DNA intact.[6][7][8]

Materials:

Extracted total intracellular DNA

T5 Exonuclease and corresponding reaction buffer

EDTA (to stop the reaction)

Procedure:

In a PCR tube, combine the following:

Up to 1 µg of extracted intracellular DNA

10x T5 Exonuclease Reaction Buffer

T5 Exonuclease (e.g., 5 units)

Nuclease-free water to a final volume of 50 µL.

Gently mix and incubate at 37°C for 30-60 minutes.[6][9]

Stop the reaction by adding EDTA to a final concentration of at least 11 mM or by heat

inactivation at 70°C for 20 minutes.[9][10]

The digested DNA is now ready for cccDNA-specific qPCR.

Quantitative PCR (qPCR)
4.1. Quantification of Total HBV DNA

Materials:
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TaqMan Gene Expression Master Mix or similar qPCR master mix

Primers and probe targeting a conserved region of the HBV genome (e.g., the S gene).

Forward Primer (S gene): 5'-GGACCCCTGCTCGTGTTACA-3'[2][5]

Reverse Primer (S gene): 5'-GAGAGAAGTCCACCMCGAGTCTAGA-3'[2][5]

Probe (S gene): 5'-HEX/TCACCTCTGCCTAATC/3MGBEC-3'[5]

HBV DNA standard for absolute quantification (a plasmid containing the HBV genome of

known concentration)

Extracted DNA samples

qPCR Reaction Setup (20 µL):

10 µL of 2x qPCR Master Mix

1 µL of Primer/Probe Mix (final concentration of 400 nM for each primer and probe)

3 µL of sample DNA

6 µL of Nuclease-free water

Thermal Cycling Conditions:

UNG Activation: 50°C for 2 minutes

Initial Denaturation: 95°C for 10 minutes

40-60 cycles of:

Denaturation: 95°C for 20 seconds

Annealing/Extension: 55°C for 30 seconds[1][4]

4.2. Quantification of cccDNA
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Materials:

Same as for total HBV DNA, but with cccDNA-specific primers and probe. These primers are

designed to span the gap region of rcDNA, thus preferentially amplifying the closed circular

form.

T5 exonuclease-treated DNA samples.

qPCR Reaction Setup and Thermal Cycling Conditions:

Follow the same setup and conditions as for total HBV DNA quantification.

Data Analysis
Generate a standard curve using the serial dilutions of the HBV DNA standard.

Quantify the HBV DNA copy number in each sample based on the standard curve.

For cccDNA, normalize the copy number to the amount of input DNA or to a housekeeping

gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.

Calculate the percentage of inhibition of HBV DNA or cccDNA for each JNJ-632
concentration relative to the DMSO vehicle control.

Plot the percentage of inhibition against the logarithm of the JNJ-632 concentration.

Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the

EC50 value.[11][12]
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Caption: Experimental workflow for determining the antiviral activity of JNJ-632.
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Caption: Dual mechanism of action of JNJ-632 in inhibiting HBV.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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